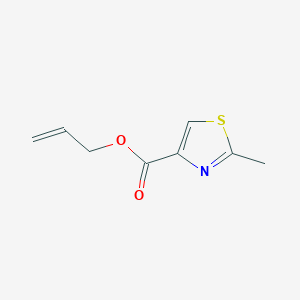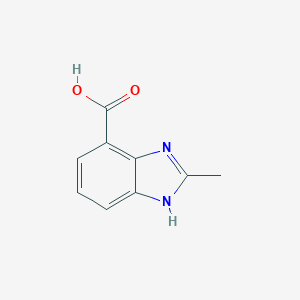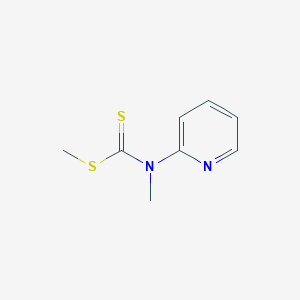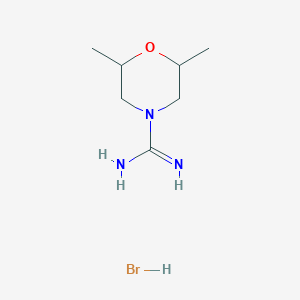
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide (DMCC) is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. It is a white or off-white crystalline powder that is soluble in water and has a molecular formula of C7H15N3O.Br.
Mecanismo De Acción
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide works by inhibiting the activity of enzymes that are involved in the replication of cancer cells and viruses. It also induces apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide has been shown to have a variety of biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide has several advantages for use in lab experiments. It is stable, easy to synthesize, and has a high purity. However, it can be toxic at high concentrations and should be handled with care.
Direcciones Futuras
There are several potential future directions for research on 2,6-dimethylmorpholine-4-carboximidamide Hydrobromide. It could be further studied for its antiviral properties and used in the development of new antiviral drugs. It could also be investigated for its potential as a neuroprotective agent and used in the treatment of neurodegenerative diseases. Additionally, 2,6-dimethylmorpholine-4-carboximidamide Hydrobromide could be studied for its potential use in combination with other drugs to enhance their efficacy.
Métodos De Síntesis
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide can be synthesized by reacting 2,6-dimethylmorpholine with cyanamide in the presence of hydrobromic acid. The reaction yields 2,6-dimethylmorpholine-4-carboximidamide Hydrobromide as a hydrobromide salt.
Aplicaciones Científicas De Investigación
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide has been studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antitumor and antiviral properties, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
175201-45-3 |
|---|---|
Nombre del producto |
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide |
Fórmula molecular |
C7H16BrN3O |
Peso molecular |
238.13 g/mol |
Nombre IUPAC |
2,6-dimethylmorpholine-4-carboximidamide;hydrobromide |
InChI |
InChI=1S/C7H15N3O.BrH/c1-5-3-10(7(8)9)4-6(2)11-5;/h5-6H,3-4H2,1-2H3,(H3,8,9);1H |
Clave InChI |
QHSSSKMWGGMZMN-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=N)N.Br |
SMILES canónico |
CC1CN(CC(O1)C)C(=N)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





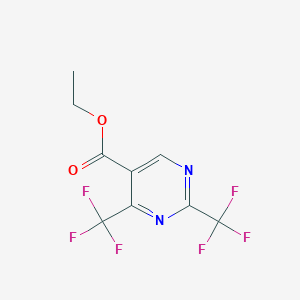
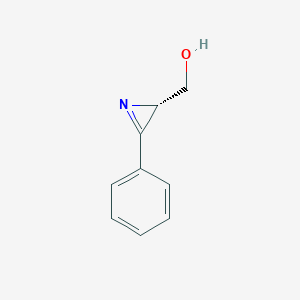

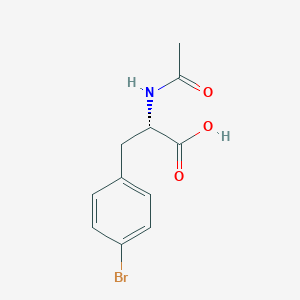
![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
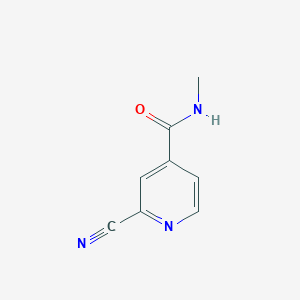
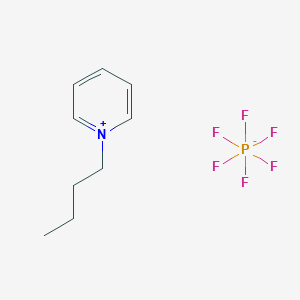
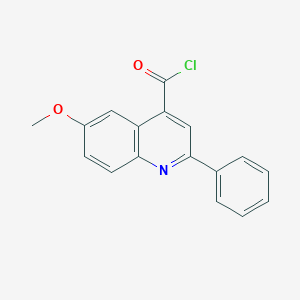
![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)
